Delafloxacin

Descripción general

Descripción

Delafloxacina es un nuevo antibiótico fluoroquinolónico aniónico aprobado para el tratamiento de infecciones bacterianas agudas de la piel y los tejidos blandos (ABSSSIs) y la neumonía bacteriana adquirida en la comunidad (CABP). Es eficaz contra un amplio espectro de bacterias Gram-positivas y Gram-negativas, incluidas Staphylococcus aureus resistente a la meticilina (MRSA) y Pseudomonas aeruginosa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La delafloxacina se sintetiza mediante un proceso de varios pasos que implica la condensación de éster acrílico etoxi con 2,6-diamino-3,5-difluoropiridina. La reacción generalmente se produce en un disolvente orgánico como éter, tetrahidrofurano (THF) o diclorometano a temperaturas que varían de 0 a 100 °C . Los productos intermedios se procesan posteriormente para producir delafloxacina.

Métodos de Producción Industrial

La producción industrial de delafloxacina implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de ultra rendimiento (UPLC) y la espectrometría de masas (MS) para la cuantificación y el control de calidad .

Análisis De Reacciones Químicas

Metabolic Pathways and Biotransformation

Delafloxacin undergoes phase II metabolism primarily via glucuronidation , mediated by UDP-glucuronosyltransferases (UGTs):

-

UGT1A1 (major)

-

UGT1A3

-

UGT2B15

Approximately 20% of the administered dose is converted to its glucuronide metabolite, which is pharmacologically inactive . Less than 1% undergoes oxidative metabolism, indicating minimal involvement of cytochrome P450 enzymes .

Key Metabolites

| Metabolite | Pathway | Excretion Route | Bioactivity |

|---|---|---|---|

| This compound | Unchanged | Urine (41%), Feces (28%) | Active |

| This compound glucuronide | Glucuronidation | Urine (20%), Feces (N/A) | Inactive |

Chelation Reactions

This compound forms stable chelates with multivalent cations , reducing its bioavailability:

-

Cations : Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺

-

Clinical implication : Administration with antacids, iron, or zinc supplements must be separated by ≥2 hours (oral) or ≥6 hours (IV) .

Impact of Chelation on Pharmacokinetics

| Parameter | With Chelation | Without Chelation |

|---|---|---|

| Oral bioavailability | Reduced by 30–50% | 58.8% |

| Tₘₐₓ | Delayed | 0.75–4 hours |

Protein Binding and Redox Stability

-

Redox reactivity : No significant oxidation under physiological conditions. The chlorine atom at position C8 and fluorine substituents enhance stability against enzymatic degradation .

pH-Dependent Ionization and Activity

The lack of a protonable group at position C7 results in pH-dependent ionization:

-

Acidic environments (e.g., abscesses) : Increased non-ionized fraction enhances membrane permeability and bactericidal activity .

-

Neutral/basic environments : Higher ionization reduces cellular uptake.

Ionization States Across pH Levels

| pH Range | Ionization State | Antibacterial Efficacy |

|---|---|---|

| 5.0–6.0 | Non-ionized | High (MIC₉₀: 0.008–0.5 mg/L) |

| 7.0–8.0 | Ionized | Moderate (MIC₉₀: 0.06–4 mg/L) |

Resistance-Associated Enzymatic Interactions

Mutations in bacterial DNA gyrase (GyrA Ser83Leu, Asp87Asn) and topoisomerase IV (ParC Ser80Ile, Glu84Val) reduce this compound binding affinity by introducing hydrophobic residues at target sites . These substitutions disrupt hydrogen bonding and electrostatic interactions critical for inhibition.

Impact of Mutations on MIC Values

| Mutation(s) | MIC (mg/L) | Fold Increase vs Wild-Type |

|---|---|---|

| None (Wild-Type) | 0.008 | 1× |

| GyrA Ser83Leu | 0.12 | 15× |

| GyrA Ser83Leu + ParC Ser80Ile | 1.0 | 125× |

Excretion and Environmental Degradation

-

Urinary excretion : 50–66% (unchanged drug and glucuronide) .

-

Environmental stability : Degrades photolytically in aqueous solutions via defluorination and quinoline-ring cleavage .

Synthetic and Stability Considerations

-

Synthesis : The 4-quinolone core is synthesized through cyclization of a substituted aniline derivative with diethyl ethoxymethylenemalonate, followed by halogenation and azetidine ring introduction .

-

Storage : Stable at 25°C in lyophilized form; reconstituted solutions degrade within 24 hours at room temperature .

This compound’s chemical profile—marked by targeted glucuronidation, cation chelation, and pH-dependent ionization—defines its clinical utility and resistance patterns. Its structural resilience against common bacterial resistance mechanisms positions it as a critical agent for multidrug-resistant infections, though cation interactions and metabolic pathways require careful clinical management.

Aplicaciones Científicas De Investigación

Randomized Controlled Trials

Recent studies have demonstrated that delafloxacin is comparable in efficacy to traditional antibiotics. A systematic review of six randomized controlled trials involving over 3,000 patients indicated that this compound had a microbiological eradication rate similar to that of comparator antibiotics (OR = 1.33%, 95% CI = 0.94–1.88) . Moreover, a Phase II trial showed that this compound achieved a higher cure rate compared to vancomycin in treating ABSSSIs, particularly in obese patients .

Safety Profile

This compound is generally well tolerated, with a low incidence of treatment-emergent adverse events (TEAEs). In pooled analyses from Phase III studies, fewer patients experienced adverse events compared to those receiving comparator treatments (7.0% vs. 9.2%) with serious adverse events occurring at similar rates across groups . Notably, no significant differences were observed in the rates of discontinuation due to treatment-related adverse events .

Off-Label Uses and Case Studies

This compound has been utilized off-label for various conditions beyond its approved indications. A case series involving five patients highlighted its effectiveness in treating prosthetic joint infections and acute skin infections, with no documented treatment failures or adverse events reported . The flexibility in its use underscores the need for further investigation into its potential applications.

Comparative In Vitro Activity

In vitro studies have shown that this compound possesses superior potency against certain pathogens compared to other fluoroquinolones. For instance, it demonstrated at least 64-fold greater potency against Staphylococcus aureus than levofloxacin and ciprofloxacin . This enhanced activity against resistant strains positions this compound as a valuable option in the era of increasing antibiotic resistance.

Mecanismo De Acción

La delafloxacina ejerce sus efectos antibacterianos inhibiendo la actividad de la topoisomerasa IV bacteriana y la ADN girasa (topoisomerasa II). Estas enzimas son cruciales para la replicación, transcripción y reparación del ADN. Al evitar la relajación de los superenrollamientos positivos introducidos durante la elongación del ADN, la delafloxacina interrumpe los procesos del ADN bacteriano, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos Similares

- Levofloxacina

- Moxifloxacina

- Ciprofloxacina

- Finafloxacina

- Zabofloxacina

Singularidad

La delafloxacina es única entre las fluoroquinolonas debido a su naturaleza aniónica, lo que mejora su actividad en ambientes ácidos. Esta propiedad la hace particularmente eficaz contra infecciones en tejidos con bajo pH, como los abscesos. Además, la delafloxacina tiene una inhibición equilibrada tanto de la ADN girasa como de la topoisomerasa IV, lo que reduce la probabilidad de desarrollo de resistencia .

Conclusión

La delafloxacina es un antibiótico prometedor con propiedades únicas que lo hacen eficaz contra una amplia gama de infecciones bacterianas, incluidas las causadas por cepas resistentes. Su síntesis, reacciones químicas y aplicaciones en investigación científica resaltan su importancia en el campo de la medicina y más allá.

Actividad Biológica

Delafloxacin is a novel anionic fluoroquinolone antibiotic that has garnered attention for its broad-spectrum activity against various bacterial pathogens, including both Gram-positive and Gram-negative organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative performance against other antibiotics.

This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This dual-targeting capability is attributed to specific substitutions at the C-7 and C-8 positions of the fluoroquinolone nucleus, enhancing its affinity for these targets compared to other fluoroquinolones . The unique molecular structure of this compound allows it to maintain activity against strains exhibiting resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR) and efflux pump overexpression .

In Vitro Activity

This compound has demonstrated significant in vitro activity against a range of pathogens. A comparative study found that this compound exhibited at least 64 times greater potency than levofloxacin and ciprofloxacin against Staphylococcus aureus (MIC50 ≤ 0.008 mg/L) and coagulase-negative staphylococci (MIC50 0.06 mg/L). Additionally, it showed superior activity against Pseudomonas aeruginosa (MIC50 0.25 mg/L) compared to other fluoroquinolones .

| Pathogen | This compound MIC50 (mg/L) | Levofloxacin MIC50 (mg/L) | Ciprofloxacin MIC50 (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | ≤0.008 | 0.5 | 1 |

| Coagulase-negative Staphylococci | 0.06 | 1 | 1 |

| Pseudomonas aeruginosa | 0.25 | 1 | 1 |

| Enterobacter cloacae | 0.03 | 0.03 | 0.03 |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). In a Phase 3 study involving 850 adults, this compound was compared with vancomycin plus aztreonam. The results showed that this compound achieved an objective response rate of 83.7%, comparable to the vancomycin/aztreonam group at 80.6% . Notably, bacterial eradication rates for MRSA were reported at 100% for this compound-treated patients .

Case Studies

A case series involving five patients treated with this compound for various infections demonstrated high success rates without adverse events. The conditions included prosthetic joint infections and acute skin infections, highlighting this compound's potential off-label applications .

Resistance Mechanisms

Despite its broad-spectrum activity, some resistance mechanisms have been identified. This compound retains efficacy against certain resistant strains due to its unique pharmacological properties. For instance, it has shown effectiveness against levofloxacin-nonsusceptible Staphylococcus aureus isolates, with eradication rates exceeding 98% .

Propiedades

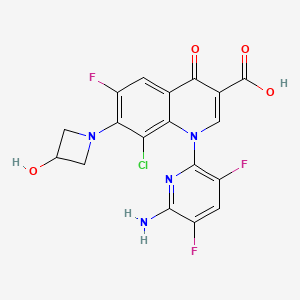

IUPAC Name |

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPNMLZGFQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172331 | |

| Record name | Delafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity. | |

| Record name | Delafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

189279-58-1 | |

| Record name | Delafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189279-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.